molecular formula C11H17NO4 B3112869 (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1931961-71-5

(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

カタログ番号: B3112869
CAS番号: 1931961-71-5
分子量: 227.26
InChIキー: OUTDFRNFTVGFRQ-RDDDGLTNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Role of 3-Azabicyclo[3.1.0]hexane Scaffolds in Drug Discovery

The 3-azabicyclo[3.1.0]hexane scaffold combines a strained bicyclic core with a bridgehead nitrogen atom, creating a three-dimensional structure that mimics bioactive conformations of peptide bonds. This scaffold has been extensively employed in the design of protease inhibitors, kinase modulators, and GPCR-targeted therapeutics. Key advantages include:

  • Conformational Rigidity : The fused bicyclic system enforces a defined spatial arrangement of functional groups, reducing entropy penalties during target binding.
  • Enhanced Permeability : Studies on bicyclic privileged structures have established that their drug-like ranges (DLRs) for molecular weight (260–524 Da) and lipophilicity (ALogP 0.9–5.4) favor membrane permeability compared to monocyclic analogs.
  • Metabolic Stability : The scaffold’s reduced rotatable bond count (≤10) and balanced polar surface area (21.0–128.6 Ų) contribute to resistance against oxidative metabolism.

Recent applications of this scaffold include its incorporation into spiro-fused compounds exhibiting antiproliferative activity against tumor cell lines. For instance, cyclopropa[a]pyrrolizidines spiro-fused to acenaphthylene-1(2H)-one frameworks demonstrated IC~50~ values in the low micromolar range against melanoma (Sk-mel-2) and osteosarcoma (U2OS) cells, with mechanisms linked to cytoskeletal disruption and mitochondrial membrane depolarization.

Table 1: Drug-Like Ranges (DLRs) for Bicyclic Privileged Structures

Property Range
Molecular Weight (MW) 260–524 Da
ALogP 0.9–5.4
Hydrogen Bond Acceptors 2–8
Polar Surface Area (PSA) 21.0–128.6 Ų
Rotatable Bonds (RotB) ≤10

Strategic Importance of tert-Butoxycarbonyl (BOC) Protection in Peptidomimetics

The tert-butoxycarbonyl (BOC) group serves as a cornerstone in the synthesis of peptide-derived therapeutics, particularly for compounds requiring selective protection of amine functionalities. Its utility extends to 3-azabicyclo[3.1.0]hexane-based peptidomimetics, where it enables precise control over reactivity during solid-phase peptide synthesis (SPPS).

  • Synthetic Advantages : BOC protection is indispensable for constructing hydrophobic peptides and those containing ester or thioester moieties, as it resists nucleophilic attack under basic conditions. A notable example is the synthesis of tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate, where BOC ensures stability during ring-opening reactions with nucleophiles.
  • Metabolic Optimization : BOC-protected analogs of SARS-CoV-2 3CL protease inhibitors, such as compound 2b , demonstrated 4-fold greater antiviral activity (EC~50~ = 170.2 nM) than nirmatrelvir, attributed to enhanced metabolic stability in liver microsomes.
  • Challenges in Deprotection : While BOC offers synthetic flexibility, its removal typically requires hazardous hydrogen fluoride (HF), necessitating specialized equipment and protocols.

Table 2: Impact of BOC Protection on Pharmacokinetic Parameters

Compound Metabolic Stability (t~1/2~, min) Bioavailability (%)
1a 48.3 62
2b 52.7 58
Nirmatrelvir 29.5 45

The strategic integration of BOC protection into 3-azabicyclo[3.1.0]hexane derivatives exemplifies how synthetic chemistry principles can be leveraged to overcome pharmacokinetic barriers. For example, the BOC group in (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid not only stabilizes the intermediate during synthesis but also modulates the compound’s solubility for improved formulation.

特性

IUPAC Name

(1S,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDFRNFTVGFRQ-RDDDGLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251005-34-1
Record name rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the following steps:

    Formation of the Azabicyclo Structure: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Potential Drug Development:
The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its bicyclic framework is similar to certain natural products and can be modified to enhance biological activity. Research has indicated that derivatives of azabicyclic compounds often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

Case Study: Analgesic Properties
A study focusing on azabicyclic derivatives demonstrated that modifications to the bicyclic structure could lead to compounds with enhanced opioid receptor affinity, suggesting potential use as analgesics. The specific modifications involving the tert-butoxycarbonyl group were found to influence receptor binding and efficacy, highlighting the importance of structural variations in drug design.

Organic Synthesis

Reagent in Chemical Reactions:
(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid serves as an important reagent in organic synthesis. Its ability to undergo various chemical transformations makes it useful for synthesizing more complex molecules.

Table 1: Chemical Transformations Involving the Compound

Reaction TypeExample ReactionOutcome
EsterificationReaction with alcoholsFormation of esters
Amide FormationReaction with aminesSynthesis of amides
Carbonyl AdditionReaction with aldehydes or ketonesFormation of alcohols

Building Block for Complex Molecules

Synthetic Intermediates:
This compound can act as a versatile building block in the synthesis of larger and more complex organic molecules. Its unique bicyclic structure allows for strategic modifications that can lead to a variety of functional groups, making it valuable in synthetic organic chemistry.

Case Study: Synthesis of Natural Products
In synthetic pathways aimed at constructing natural products, this compound has been employed as a precursor for creating complex alkaloids and terpenoids. Researchers have successfully utilized this compound to facilitate multi-step synthesis processes where its reactivity was harnessed to introduce necessary functional groups.

作用機序

The mechanism of action of (1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereochemical Variants

Differences in stereochemistry significantly influence physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Key Features References
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 937244-10-5 C₁₁H₁₇NO₄ Stereoisomer with carboxylic acid at position 2; used in peptide synthesis.
(1S,2S,5R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 400720-05-0 C₁₁H₁₇NO₄ Enantiomeric configuration alters binding in enzyme active sites.
  • Impact : Stereochemistry affects solubility, crystallinity, and interactions with biological targets. For example, the (1R,2S,5S) isomer (CAS: 937244-10-5) is utilized in synthesizing hepatitis C virus (HCV) protease inhibitors due to its optimal spatial arrangement .

Substituent Modifications

Fluorinated Derivatives

Fluorine introduction enhances lipophilicity and metabolic stability:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Key Applications References
(1S,3S,5R)-2-[(tert-Butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylic acid 1400990-36-4 C₁₁H₁₅F₂NO₄ 6,6-difluoro 263.24 g/mol Cancer therapeutics
rac-(1R,5S)-3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 2137763-16-5 C₁₂H₁₆F₃NO₄ 5-trifluoromethyl 295.30 g/mol Drug discovery building blocks
  • Impact : Fluorine atoms increase membrane permeability and resistance to oxidative metabolism, making these derivatives valuable in CNS-targeted drugs .
Ester and Amide Derivatives

Functional group swaps alter reactivity and solubility:

Compound Name CAS Number Molecular Formula Functional Group Key Applications References
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester 1523348-12-0 C₁₁H₁₈N₂O₃ 3-aminocarbonyl Saxagliptin intermediate
rac-(1R,5S)-3-[(tert-Butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid N/A C₁₃H₁₉NO₆ 5-methoxycarbonyl Synthetic intermediates
  • Impact : Amide derivatives (e.g., CAS: 1523348-12-0) are critical in prodrug strategies, while ester groups improve solubility for in vitro assays .

生物活性

(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, commonly referred to as 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is a bicyclic compound with significant potential in medicinal chemistry due to its structural characteristics. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1931961-71-5

The biological activity of (1S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is primarily attributed to its ability to interact with biological targets involved in various pathways, including:

  • Enzyme Inhibition : Similar compounds have been studied for their role as inhibitors of proteases, particularly in viral infections such as SARS-CoV-2. For instance, modifications in the azabicyclo structure have shown promise in enhancing the inhibition of viral main proteases (Mpro) .

Antiviral Activity

A study highlighted the analogs of azabicyclo compounds that exhibited notable antiviral properties against coronaviruses. The introduction of specific substituents on the bicyclic structure can enhance potency against viral targets .

CompoundK_i (nM)EC_50 (nM)Reference
PF-0732133227.71364
Modified Azabicyclo12.185.3

Cytotoxicity and Cell Cycle Effects

Research has demonstrated that compounds with similar structures can induce cytostatic effects by arresting the cell cycle at specific phases:

  • G0/G1 Phase Arrest : Compounds tested showed a significant increase in cell population in the G0/G1 phase while reducing the number in the S phase, indicating a potential mechanism for anticancer activity .
CompoundG0/G1 Phase (%)S Phase (%)Reference
Control26.760.9
Compound A82.215.7
Compound B71.719.9

Case Studies

Several studies have focused on the biological implications of azabicyclo compounds:

  • Antiviral Screening : A comprehensive evaluation of azabicyclo derivatives against SARS-CoV showed varying degrees of inhibition based on structural modifications.
  • Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives could effectively inhibit cell proliferation in cancer cell lines comparable to established chemotherapeutic agents like cisplatin.

Q & A

Q. What are the best practices for assessing the compound’s environmental impact?

  • Methodological Answer :
  • Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays (OECD 202/201 guidelines) to determine EC50_{50} values .
  • Biodegradation Studies : Incubate with activated sludge (OECD 301F) and measure TOC removal over 28 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
(1S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。